Pyridinium chlorochromate

Catalog No.
S1795958
CAS No.
26299-14-9
M.F
C5H6ClCrNO3
M. Wt
215.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyridinium chlorochromate

CAS Number

26299-14-9

Product Name

Pyridinium chlorochromate

IUPAC Name

hydron;pyridine;trioxochromium;chloride

Molecular Formula

C5H6ClCrNO3

Molecular Weight

215.55 g/mol

InChI

InChI=1S/C5H5N.ClH.Cr.3O/c1-2-4-6-5-3-1;;;;;/h1-5H;1H;;;;

InChI Key

HBDYSKVKXMUPKV-UHFFFAOYSA-N

SMILES

C1=CC=NC=C1.O=[Cr](=O)=O.Cl

Synonyms

Chlorotrioxochromate(1-) Hydrogen, compd. with Pyridine (1:1); Chlorotrioxochromate(1-)pyridine; Trioxochlorochromate(VI)Pyridine; Chlorotrioxochromate(1-) Hydrogen, compd. With Pyridine (1:1); Pyridine, (T-4)-chlorotrioxochromate(1-); Corey Reagent;

Canonical SMILES

[H+].C1=CC=NC=C1.O=[Cr](=O)=O.[Cl-]

C–H Functionalization of Pyridines

Specific Scientific Field: Organic Chemistry

Summary: Pyridine and its reduced form (piperidine) are common nitrogen heterocycles found in FDA-approved drugs, alkaloids, ligands for transition metals, catalysts, and organic materials Sustainable chemistry aims to minimize waste generation, prompting researchers to develop direct C–H functionalization methods.

Experimental Procedures: Various approaches have been explored to tackle reactivity, regioselectivity, and stereoselectivity for direct pyridine C–H functionalization. These methods involve transition metal catalysts, radical reactions, and other innovative strategies.

Synthesis of 2-Pyridones

Specific Scientific Field: Organic Synthesis

Summary: 2-Pyridones are versatile compounds with applications in biology, natural products, dyes, and fluorescent materials. Their synthesis has attracted significant attention due to their broad utility.

Experimental Procedures: Researchers have developed various synthetic routes to access 2-pyridones. These methods involve cyclization reactions, functional group transformations, and heterocyclic chemistry.

Results: Successful synthesis of 2-pyridones has led to their use in drug development, as well as in the creation of functional materials for diverse applications .

Quaternary Pyridinium Salts

Summary: Quaternary pyridinium salts are important intermediates in organic synthesis. They find applications in various fields, including pharmaceuticals and materials science.

Experimental Procedures: Researchers have prepared quaternary pyridinium salts through conventional, microwave, and ultrasound-assisted quaternization reactions. These methods aim to replace harmful solvents used in traditional quaternization reactions.

Results: The development of novel synthetic routes has expanded the toolbox for accessing quaternary pyridinium salts, facilitating their use in diverse chemical transformations .

Pyridinium chlorochromate is a chemical compound with the formula [C5H5NH]+[CrO3Cl][C_5H_5NH]^+[CrO_3Cl]^-. It appears as a yellow-orange crystalline solid and serves as a significant reagent in organic synthesis, particularly for the oxidation of alcohols to carbonyl compounds. The compound consists of a pyridinium ion and a chlorochromate anion, making it a unique oxidizing agent that offers selectivity in reactions, distinguishing it from other chromium-based oxidants like chromic acid .

  • Oxidation: As mentioned earlier, CrO3 can act as an oxidizing agent. Py·CrO3·HCl might function similarly, transferring oxygen to other molecules.
  • Lewis Acid-Base Interactions: Pyridine can act as a Lewis base, potentially forming complexes with other Lewis acids in a reaction mixture.

Pyridinium chlorochromate primarily functions as an oxidizing agent, facilitating several key reactions:

  • Oxidation of Alcohols: It effectively oxidizes primary alcohols to aldehydes and secondary alcohols to ketones without further oxidation to carboxylic acids. This selective oxidation is particularly valuable in synthetic organic chemistry .
  • Babler Oxidation: In the case of tertiary alcohols, PCC can lead to an oxidative transposition reaction known as Babler oxidation, yielding enones through isomerization and subsequent oxidation .
  • Cyclohexenone Formation: PCC can also convert suitable unsaturated alcohols and aldehydes into cyclohexenones via oxidative cationic cyclization .

The general reaction for the oxidation of alcohols by pyridinium chlorochromate can be summarized as follows:

2[C5H5NH][CrO3Cl]+3R2CHOH2[C5H5NH]Cl+Cr2O3+3R2C=O+3H2O2[C_5H_5NH][CrO_3Cl]+3R_2CHOH\rightarrow 2[C_5H_5NH]Cl+Cr_2O_3+3R_2C=O+3H_2O

Pyridinium chlorochromate can be synthesized through a straightforward reaction involving pyridine, chromium trioxide, and hydrochloric acid. The typical procedure involves:

  • Dissolving chromium trioxide in concentrated hydrochloric acid.
  • Adding pyridine to the solution under cold conditions.
  • The resultant product forms as orange crystals of pyridinium chlorochromate.

Alternative methods have been developed to minimize the formation of toxic byproducts during synthesis .

Pyridinium chlorochromate is utilized in various applications within organic chemistry:

  • Oxidative Transformations: It is widely employed for the selective oxidation of alcohols to aldehydes and ketones in synthetic pathways.
  • Synthesis of Complex Molecules: Its ability to perform oxidations without over-oxidizing makes it ideal for synthesizing complex organic compounds where control over functional groups is critical .
  • Research and Development: PCC serves as a reagent in academic research aimed at developing new synthetic methodologies.

Several compounds share similar oxidizing properties with pyridinium chlorochromate. Here are some notable examples:

Compound NameFormulaKey Features
Chromic AcidCrO3CrO_3A strong oxidizer but less selective; can over-oxidize aldehydes.
Collins ReagentCrO3+PyridineCrO_3+PyridineSimilar oxidation capabilities but may lead to more side reactions.
Potassium ChlorochromateK+[CrO3Cl]K^+[CrO_3Cl]^-A more stable alternative but less commonly used than PCC.
Dess-Martin PeriodinaneVariesA milder reagent that avoids toxicity issues associated with chromium.
Dimethyl SulfoxideC2H6OSC_2H_6OSUsed in Swern oxidation; less toxic but requires different conditions.

Pyridinium chlorochromate stands out due to its high selectivity and ability to perform oxidations under mild conditions without over-oxidizing substrates, making it a preferred choice for delicate organic transformations .

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

214.944125 g/mol

Monoisotopic Mass

214.944125 g/mol

Heavy Atom Count

11

Metabolism Metabolites

Chromium is absorbed from oral, inhalation, or dermal exposure and distributes to nearly all tissues, with the highest concentrations found in kidney and liver. Bone is also a major storage site and may contribute to long-term retention. Hexavalent chromium's similarity to sulfate and chromate allow it to be transported into cells via sulfate transport mechanisms. Inside the cell, hexavalent chromium is reduced first to pentavalent chromium, then to trivalent chromium by many substances including ascorbate, glutathione, and nicotinamide adenine dinucleotide. Chromium is almost entirely excreted with the urine. (A12, L16)

Dates

Modify: 2024-04-14

Explore Compound Types